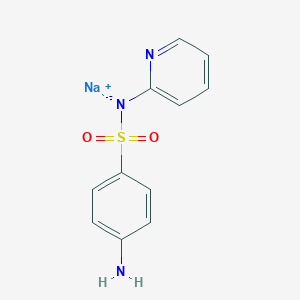
磺胺吡啶钠
描述
Synthesis Analysis
The synthesis of Sulfapyridine involves a solution of p-nitrobenzenesulfonamide pyridine (1 mmol) in nano Fe powder (3 mmol), NH4Cl (5 mmol) and methanol solvent. The reaction was stirred at 80 ° C for 3 hours. After the reaction was cooled, the mixture was diluted with AcOEt, filtered, and the filtrate was steamed to precipitate the product .
Molecular Structure Analysis
Sulfapyridine is also known as 4-Amino-N-[2-pyridyl]benzene sulfonamide, N1-(Pyridin-2-yl)sulfanilamide. Its empirical formula is C11H11N3O2S, and its molecular weight is 249.29 .
Chemical Reactions Analysis
An electrochemical amplified sensor was fabricated as an analytical tool for the determination of sulfapyridine in drug samples . The cyclic voltammetric (CV) investigation confirms a pH-dependent redox reaction for sulfapyridine in the presence of one electron and one proton with maximum sensitivity at pH=7.0 .
Physical And Chemical Properties Analysis
Sulfapyridine has a melting point of 191-193°C. Its water solubility is very pH dependent . It is a good antibacterial drug, but its water solubility is very pH dependent .
科学研究应用
皮肤病和胃肠应用:磺胺吡啶及其衍生物,如磺胺吡啶钠,已显示出降低糖胺聚糖粘度的有效性。这种特性有助于治疗皮肤炎症性疱疹、溃疡性结肠炎和脓疱疮。这些化合物的减少水肿和炎症是其关键的治疗效果(Stone, 1990)。
治疗肺炎球菌性脑膜炎的潜力:研究表明,磺胺吡啶钠可能改善肺炎球菌性脑膜炎的预后。然而,这一发现需要进一步调查以确认(Hodes et al., 1939)。
对抗细菌感染的有效性:在动物模型中,特别是兔子,口服磺胺吡啶已被证明对预防或有利地影响由绿脓杆菌引起的角膜感染有效。轻度溃疡在24小时内形成并愈合(Joy, 1940)。
治疗肺炎球菌感染的给药技术:经皮下注射给予磺胺吡啶钠已显示出在治疗肺炎球菌感染方面的有效性。与口服给药相比,这种方法提供了更高的剂量和更好的吸收(Taplin et al., 1940)。
眼用药水中的定量测定:已开发了一种方法,用于定量测定磺胺吡啶钠眼用药水中的亚硫酸钠和蛋氨酸。这一进步使得能够进行准确的质量控制,并将这些眼用药水的储存寿命延长至2.5年(Mar'yanchik et al., 2006)。
溃疡性结肠炎和克罗恩病中的乙酰化多态性:磺胺吡啶与磺胺二甲嘧啶具有相同的乙酰化多态性。这种相似性使得在磺胺水杨酸治疗中容易确定乙酰化酶表型,有助于调整剂量和治疗策略(Das & Eastwood, 1975)。
环境应用:已发现十钨酸钠(Na4W10O32)在过氧化氢存在下有效氧化磺胺水杨酸和磺胺吡啶,展示了在水污染应用中的高效性(Cheng等,2021)。
电化学传感:开发了一种采用CuO/SWCNTs放大的磺胺吡啶电化学传感器的制备方法。这种工具可作为高性能的电分析仪器,用于真实样品分析,线性动态范围为50 nM-400 M,回收率为99.13%-103.35%(Shahraki et al., 2020)。
作用机制
安全和危害
Sulfapyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyridin-2-ylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N3O2S.Na/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11;/h1-8H,12H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINBAXHBFSNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059570 | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfapyridine sodium | |
CAS RN |
127-57-1 | |
| Record name | Sulfapyridine sodium [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfapyridine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAPYRIDINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3SKB3662O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium sulfapyridine exert its antibacterial effect?
A1: Sodium sulfapyridine, like other sulfonamides, acts as a bacteriostatic agent. While the precise mechanism remains to be fully elucidated, it's understood that sulfonamides interfere with the synthesis of folic acid, a crucial nutrient for bacterial growth, by competitively inhibiting the enzyme dihydropteroate synthetase. []
Q2: Why was sodium sulfapyridine administered intravenously?
A3: The low solubility of sulfapyridine in water posed challenges for parenteral administration. [, ] Sodium sulfapyridine, being highly soluble, allowed for intravenous administration, achieving higher and more rapid blood concentrations compared to oral ingestion, particularly beneficial in severe cases. [, , ]
Q3: Did the route of administration impact sodium sulfapyridine's efficacy?
A4: Research suggests that the intravenous route provided more predictable and rapid attainment of therapeutic blood levels compared to oral administration, which was often erratic and less reliable. [, , , ]
Q4: Were there any alternative routes explored for sodium sulfapyridine administration?
A5: Yes, researchers explored hypodermoclysis and rectal administration of sulfapyridine and its sodium salt to circumvent the challenges of oral intake and provide alternative parenteral routes. [, , ]
Q5: How is sodium sulfapyridine metabolized in the body?
A6: Sodium sulfapyridine is metabolized primarily in the liver, undergoing acetylation to form acetyl sulfapyridine, which is less active and less soluble, potentially leading to kidney damage. [, , ]
Q6: Was the acetylated form of sulfapyridine a concern?
A7: Yes, acetylation of sulfapyridine formed a less soluble metabolite, contributing to kidney complications. [, ] Interestingly, sodium sulfapyridine administration was associated with lower blood levels of acetyl sulfapyridine compared to sulfapyridine itself. []
Q7: What were the main side effects associated with sodium sulfapyridine?
A8: Nausea and vomiting were the most commonly observed side effects, occurring in a significant proportion of treated patients. [] Additionally, sodium sulfapyridine, particularly at high doses, posed risks of kidney damage due to the formation of crystalline aggregates. [, , , ]
Q8: Did sodium sulfapyridine affect any organs other than the kidneys?
A9: Studies in animals showed that sodium sulfapyridine could impact liver glycogen levels and blood sugar. [] Additionally, some animal studies reported interstitial myocarditis associated with sulfonamide administration. [, ]
Q9: Was there any interplay between diet and sodium sulfapyridine toxicity?
A10: Research in rats indicated that diet composition could influence sodium sulfapyridine's effect on liver glycogen and blood sugar levels. [] This highlighted the potential role of dietary factors in modulating drug toxicity.
Q10: What is the molecular formula of sodium sulfapyridine?
A10: The molecular formula of sodium sulfapyridine is C11H11N3O2SNa.
Q11: What makes sodium sulfapyridine more soluble than sulfapyridine?
A12: Sodium sulfapyridine's enhanced solubility is attributed to its ionic nature. The sodium ion (Na+) dissociates in water, creating a charged species that readily interacts with polar water molecules, leading to higher solubility. [, ]
Q12: Could sodium sulfapyridine elicit immunological reactions?
A13: Studies using sulfapyridine conjugated to proteins demonstrated the potential for antibody formation and hypersensitivity reactions. [, ] This highlighted the need to consider immunological responses in drug development and administration.
Q13: Were there any notable drug interactions with sodium sulfapyridine?
A14: Research showed that phenylazo-alpha-alpha-diaminopyridine hydrochloride (Pyridium) reduced the toxicity of sulfadiazine but not sulfanilamide in mice. [] This suggested potential for drug interactions influencing sulfonamide toxicity.
Q14: What led to the decline in sodium sulfapyridine's use?
A15: The development of newer sulfonamides with improved safety profiles, combined with the discovery of penicillin and subsequent generations of antibiotics, led to the gradual decline in sodium sulfapyridine's clinical use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




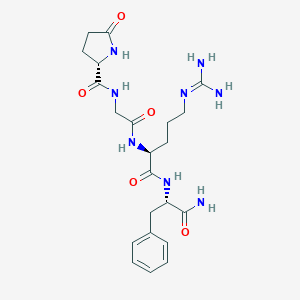
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
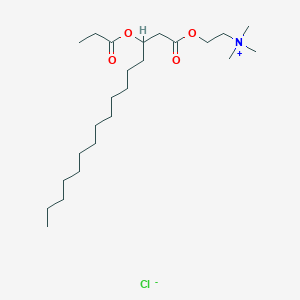
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
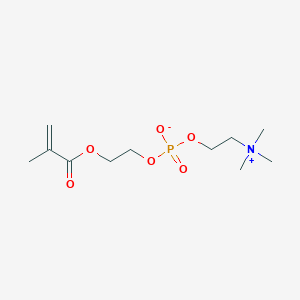
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
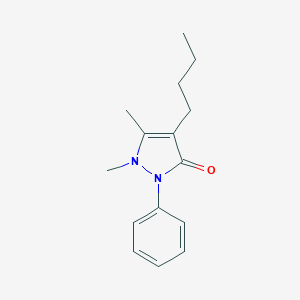
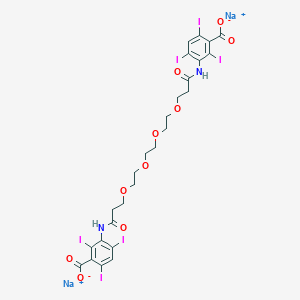
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

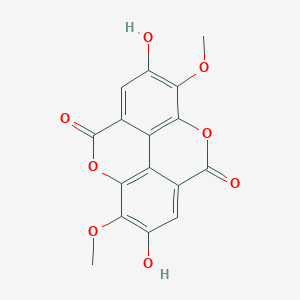
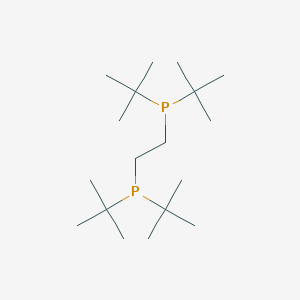
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)